molecular formula C10H16N2 B12334550 (S)-4-(1-Aminobutyl)benzenamine

(S)-4-(1-Aminobutyl)benzenamine

Cat. No.: B12334550
M. Wt: 164.25 g/mol
InChI Key: GUGALTXTQWZPHB-JTQLQIEISA-N
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Description

(S)-4-(1-Aminobutyl)benzenamine dihydrochloride (CAS 1217445-86-7) is a chiral benzenamine derivative supplied as a white to off-white powder with a typical purity of 99% or higher . This compound serves as a specialized synthetic intermediate in organic and medicinal chemistry research. The structural motif of a chiral center adjacent to an aromatic ring makes it a valuable building block for constructing more complex molecules, particularly in the exploration of structure-activity relationships (SAR) during drug discovery campaigns . The specific stereochemistry ((S)-configuration) is critical for its application, as it can significantly influence the binding affinity and efficacy of the resulting target molecules. Researchers utilize this compound under the stipulation that it is For Research Use Only (RUO) ; it is not intended for diagnostic, therapeutic, or personal use. Please note that specific published data on the biological mechanisms or direct applications of this exact compound is limited in the public domain. Its primary research value is derived from its use as a chemical intermediate. For complete handling and safety information, refer to the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-[(1S)-1-aminobutyl]aniline

InChI

InChI=1S/C10H16N2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,11-12H2,1H3/t10-/m0/s1

InChI Key

GUGALTXTQWZPHB-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)N)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)N)N

Origin of Product

United States

General Significance of Chiral Amines in Contemporary Organic Synthesis.libretexts.orgwikipedia.org

Chiral amines are indispensable tools in the field of organic chemistry, primarily due to their multifaceted roles in asymmetric synthesis. sigmaaldrich.com Asymmetric synthesis is crucial for the production of enantiomerically pure compounds, a necessity in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. openaccessgovernment.org

One of the primary applications of chiral amines is as resolving agents . sigmaaldrich.comlibretexts.org The process of separating a racemic mixture into its individual enantiomers is known as resolution. libretexts.org Since enantiomers possess identical physical properties, their direct separation is often challenging. libretexts.org Chiral amines, being basic, can react with a racemic mixture of a chiral acid to form a pair of diastereomeric salts. libretexts.orgwikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orgwikipedia.org Once separated, the individual enantiomers of the acid can be recovered by removing the chiral amine resolving agent. wikipedia.org

Furthermore, chiral amines serve as chiral auxiliaries and building blocks . sigmaaldrich.com A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. Chiral amines are also incorporated as permanent structural features in the synthesis of more complex chiral molecules, including a vast number of pharmaceuticals, agrochemicals, and natural products. researchgate.netnih.gov

Moreover, chiral amines are increasingly utilized as organocatalysts . alfachemic.com Chiral primary and secondary amines can catalyze a variety of chemical transformations, such as aldol (B89426) reactions, Mannich reactions, and Michael additions, to produce chiral products with high enantioselectivity. alfachemic.com This approach, known as aminocatalysis, offers a greener and more sustainable alternative to traditional metal-based catalysts. openaccessgovernment.org

S 4 1 Aminobutyl Benzenamine As a Key Chiral Building Block in Advanced Synthesis.sigmaaldrich.comsigmaaldrich.comwikipedia.orgpharmtech.com

(S)-4-(1-Aminobutyl)benzenamine, a specific chiral amine, has garnered attention in the scientific community as a valuable chiral building block. Its structure, featuring a chiral center at the α-carbon to the amino group and a functionalized aromatic ring, makes it a versatile precursor in various synthetic endeavors.

The primary application of this compound lies in its use as a synthon for the creation of more complex chiral molecules. Its bifunctional nature, possessing both a primary aliphatic amine and an aromatic amine, allows for selective chemical modifications at either end of the molecule. This dual reactivity is instrumental in the construction of intricate molecular frameworks.

Research has demonstrated the utility of this compound and its derivatives in the synthesis of novel ligands for asymmetric catalysis and as key intermediates in the preparation of biologically active compounds. The presence of the chiral butyl group provides a stereochemical handle to influence the outcome of subsequent reactions, leading to the formation of specific stereoisomers.

Scope and Research Focus of the Outline

Asymmetric Catalysis in Chiral Amine Synthesis

Asymmetric catalysis offers a powerful and atom-economical approach to chiral amines, avoiding the limitations of classical resolution methods. wiley.com This section details several key transition metal-catalyzed and biocatalytic strategies.

Transition Metal-Catalyzed Enantioselective Hydrogenation of Prochiral Imines, Enamides, and Related Substrates

The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing valuable α-chiral amines. nih.gov This strategy has been successfully applied on an industrial scale, for instance, in the production of the herbicide (S)-metolachlor. nih.gov The hydrogenation of N-aryl imines, which are precursors to chiral anilines, has been extensively studied. acs.org

Imines, however, present greater challenges as substrates compared to ketones due to potential hydrolysis, the presence of E/Z isomers, and their nucleophilicity. nih.gov Significant progress has been made through the development of novel chiral ligands and catalysts. Iridium complexes bearing phosphino-oxazoline chiral ligands, for example, have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of N-aryl imines, achieving up to 97% enantiomeric excess (ee). nih.gov

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Ir/Phosphino-oxazolineN-Aryl imineChiral aniline (B41778)Up to 97% nih.gov
Ir/LalithPhosN-Aryl imineChiral amineEnantiopure acs.org
Rh/Josiphos-type ligandTetrasubstituted enamideCannabinoid-1 receptor inverse agonistHigh researchgate.net

This table presents examples of catalyst systems and their effectiveness in the asymmetric hydrogenation of imines and enamides.

The development of C1-symmetric phosphine (B1218219) ligands has also been a focus, leading to highly effective catalysts for these transformations. researchgate.net Furthermore, the enantioselective hydrogenation of unprotected enamines using transition metal catalysts with chiral phosphorus or phosphine-oxazoline ligands is a useful and environmentally friendly method for producing optically pure chiral amines. rsc.org

Asymmetric Reductive Amination Strategies for Chiral Amine Formation

Asymmetric reductive amination (ARA) of carbonyl compounds is a powerful tool for constructing stereogenic C-N bonds. sci-hub.se This method can be challenging due to the competitive reduction of the ketone and the intermediate imine, as well as product inhibition of the catalyst. sci-hub.se However, significant advances have been made, particularly in the direct reductive amination of ketones.

A ruthenium-catalyzed direct asymmetric reductive amination of ortho-hydroxy-substituted diaryl and sterically hindered ketones using ammonium (B1175870) salts as the nitrogen source provides a direct route to chiral primary diarylmethylamines with high yields and enantioselectivities (up to 97% yield, 93–>99% ee). researchgate.net Similarly, a ruthenium-catalyzed ARA of purely aliphatic ketones has been developed, affording chiral amines with good yields and moderate enantioselectivity (up to 99% yield and 74% ee). researchgate.net

Catalyst SystemSubstrateAmine SourceProductYieldEnantiomeric Excess (ee)Reference
Ru-C3-TunePhosRacemic β-keto lactamAmmonium benzoatesyn-Primary β-amino lactamHigh90% sci-hub.se
Ru-(S)-SegPhosRacemic β-keto lactamAmmonium benzoatesyn-Primary β-amino lactamHigh93% sci-hub.se
Ru/L8KetoneAmmonium saltR-Primary amine>99% conversion97% researchgate.net

This table showcases examples of asymmetric reductive amination reactions, highlighting the catalysts, substrates, and stereochemical outcomes.

The use of dynamic kinetic resolution in ARA has enabled the synthesis of chiral primary β-amino lactams from racemic β-keto lactams with high chemo-, enantio-, and diastereoselectivity. sci-hub.se

Asymmetric Hydroamination Approaches to Nitrogen-Containing Chiral Molecules

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a 100% atom-economical method for synthesizing nitrogen-containing compounds. mdpi.com While thermodynamically neutral, this reaction has been a subject of intense research, leading to the development of various catalytic systems. mdpi.com

Early metal catalysts, particularly chiral lanthanocene complexes, have been shown to catalyze the asymmetric hydroamination of aminoalkenes, achieving moderate to high enantiomeric excesses. mdpi.com More recently, photoenzymatic catalysis has emerged as a novel approach. In this method, a flavin-dependent ene-reductase photocatalytically generates an aminium radical cation from a hydroxylamine, which then undergoes asymmetric intermolecular hydroamination to produce an enantioenriched tertiary amine. nih.gov This strategy addresses the challenge of controlling highly reactive radical intermediates in asymmetric synthesis. nih.gov

Catalyst TypeSubstrateProductKey FeatureReference
Chiral Lanthanocene ComplexesAminoalkenesN-HeterocyclesModerate to high ee mdpi.com
Flavin-dependent Ene-reductase (Photoenzymatic)Alkene and HydroxylamineTertiary amineAsymmetric radical hydroamination nih.gov
Iridium CatalystUnactivated internal alkenesChiral alkylamineDirect hydroamination youtube.com

This table summarizes different catalytic approaches for asymmetric hydroamination.

Stereoselective Amination of Alcohols via 'Borrowing Hydrogen' Methodologies

The "borrowing hydrogen" or hydrogen auto-transfer strategy is a green and efficient method for the amination of alcohols. nus.edu.sgnih.gov This process involves the temporary oxidation of an alcohol to a more reactive carbonyl intermediate by a metal catalyst, which then reacts with an amine to form an imine. nih.gov The metal hydride species, formed during the initial dehydrogenation, then reduces the imine to the final amine product, regenerating the catalyst. nih.gov Water is the only byproduct of this redox-neutral process. nus.edu.sgnih.gov

This methodology has been successfully applied to the enantioconvergent synthesis of chiral amines from racemic alcohols through dynamic kinetic resolution. chinesechemsoc.org Cooperative iridium/iron catalysis has enabled the asymmetric amination of racemic primary alcohols to produce highly enantioenriched C2-substituted benzomorpholines. chinesechemsoc.org Density functional theory studies have provided insights into the mechanism of stereoinduction in the dual catalytic asymmetric amination of alcohols, highlighting the cooperative action of the iridium catalyst and a chiral phosphoric acid. nih.gov

Catalyst SystemSubstrateProductKey FeatureReference
Iridium/Iron Cooperative CatalysisRacemic primary amino alcoholEnantioenriched C2-substituted benzomorpholineDynamic kinetic resolution chinesechemsoc.org
Chiral Cp*Ir(diamine)/Chiral Phosphoric AcidRacemic alcohol and anilineChiral amineCooperative dual catalysis nih.gov
Ruthenium diamine/Chiral phosphoric acidSecondary allylic alcoholChiral amineStereoselective γ-functionalization nih.gov

This table illustrates the application of the 'borrowing hydrogen' methodology in stereoselective alcohol amination.

Biocatalytic Approaches to Chiral Amine Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing chiral amines. wiley.comnih.gov Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity. nih.gov

Application of Amine Transaminase Cascades and Advanced Enzymatic Engineering

Amine transaminases (ATAs) are powerful biocatalysts for the synthesis of chiral amines through the reductive amination of ketones. diva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiopurity. wiley.comnih.gov The industrial potential of ATAs has been demonstrated in the large-scale synthesis of sitagliptin. nih.gov

A significant area of research is the development of enzymatic cascades, where ATAs are combined with other enzymes in one-pot reactions. nottingham.ac.uk These cascades can overcome unfavorable equilibria and allow for the synthesis of chiral amines from simple starting materials. nottingham.ac.uk For example, a sequential cascade involving a transaminase followed by a Buchwald-Hartwig amination has been developed for the synthesis of chiral N-arylamines. nottingham.ac.uk

Protein engineering has been instrumental in expanding the utility of ATAs. nih.gov Rational design and directed evolution have been used to create enzyme variants with improved stability, substrate scope, and activity. diva-portal.org For instance, a variant of the Chromobacterium violaceum amine transaminase with increased activity towards (S)-1-phenylethylamine and related acetophenones has been developed. diva-portal.org Furthermore, fungal reductive aminases (RedAms) that can efficiently use ammonia (B1221849) as the amine donor have been identified and characterized, expanding the biocatalytic toolbox for the synthesis of a broad range of primary amines with excellent conversions and enantiomeric excess. rsc.org

Enzyme SystemReaction TypeSubstrateProductKey AdvancementReference
Amine Transaminase (ATA)Reductive aminationProchiral ketoneChiral amineHigh enantioselectivity diva-portal.orgnih.gov
ATA and Buchwald-Hartwig aminationSequential cascadeKetone and aryl halideChiral N-arylamineChemoenzymatic synthesis nottingham.ac.uk
Fungal Reductive Aminase (RedAm)Reductive aminationKetonePrimary amineUse of ammonia as amine donor rsc.org
Engineered D-amino acid aminotransferase (DATA)Transamination(R)-phenylethylamine and pyruvateAcetophenone and D-alanineCreation of (R)-ATA activity nih.gov

This table highlights various biocatalytic systems for the synthesis of chiral amines.

Deracemization Strategies Employing Biocatalysis for Chiral Amine Production

Deracemization offers an elegant approach to transform a racemic mixture entirely into a single desired enantiomer, overcoming the 50% theoretical yield limit of traditional kinetic resolution. nih.govnih.gov Biocatalytic deracemization leverages the high selectivity of enzymes to achieve this transformation under mild and sustainable conditions. researchgate.net These strategies often involve a multi-enzymatic or chemo-enzymatic cascade.

A common biocatalytic deracemization strategy for a racemic amine like (±)-4-(1-aminobutyl)benzenamine involves a stereoselective oxidation followed by a non-selective or stereoselective reduction. For instance, a system can be designed using a highly selective oxidase, such as a monoamine oxidase (MAO), that preferentially oxidizes the (R)-enantiomer to the corresponding imine. nih.gov This imine intermediate can then be reduced back to the racemic amine by a non-selective reducing agent, allowing the cycle to continue until the (S)-enantiomer is significantly enriched.

Alternatively, a more efficient system couples the selective oxidation of the unwanted (R)-enantiomer with a stereoselective reduction of the resulting imine to the desired (S)-enantiomer. This can be achieved using a combination of an (R)-selective amine oxidase and an (S)-selective imine reductase (IRED) or a transaminase (ω-TA). nih.gov Amine dehydrogenases (AmDHs) have also proven effective in the kinetic resolution of racemic primary amines, where the enzyme selectively deaminates one enantiomer, leaving the other enantiomerically pure. d-nb.infonih.gov

Table 1: Overview of Biocatalytic Deracemization Methods for Chiral Amines

StrategyKey EnzymesMechanismPotential Application for this compound
Dynamic Kinetic Resolution (DKR) (R)-selective Oxidase + Non-selective reducing agentSelective oxidation of (R)-amine to imine, followed by non-selective reduction back to the racemic amine, enriching the (S)-amine over time.Moderate efficiency; relies on the continuous removal or enrichment of the (S)-enantiomer.
Enantioconvergent Process (R)-selective Oxidase + (S)-selective Imine Reductase (IRED) or Transaminase (ω-TA)Selective oxidation of the (R)-amine to an imine, which is then stereoselectively reduced to the desired (S)-amine.High theoretical yield (up to 100%); converts the entire racemic starting material to the (S)-product. nih.gov
Oxidative Kinetic Resolution (S)-selective Amine Dehydrogenase (AmDH) + Cofactor recycling system (e.g., NADH oxidase)Selective oxidative deamination of the (R)-amine, leaving the (S)-amine unreacted and enantiomerically pure. d-nb.infonih.govHigh enantiomeric excess (>99% ee) achievable for the remaining (S)-amine at ~50% conversion. nih.gov

Chiral Auxiliary-Mediated Synthesis of Chiral Amines

The use of chiral auxiliaries is a robust and reliable strategy in asymmetric synthesis. researchgate.net This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. wikipedia.org The auxiliary then directs a subsequent chemical transformation, such as alkylation or reduction, to occur with a high degree of facial selectivity, before being cleaved to yield the enantiomerically enriched product. nih.govresearchgate.net

For the synthesis of a chiral aniline like this compound, a common approach involves the diastereoselective reduction of a chiral imine or imine-equivalent derived from a prochiral ketone. For example, tert-butanesulfinamide can serve as an excellent chiral auxiliary. wikipedia.org The synthesis would begin by condensing 4-aminoacetophenone (or a protected version) with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of the C=N bond with a hydride source like sodium borohydride (B1222165) proceeds with high diastereoselectivity, directed by the bulky tert-butyl group of the auxiliary. The final step involves the acidic cleavage of the sulfinamide group to release the desired (S)-chiral primary amine.

Other widely used auxiliaries include Evans oxazolidinones and pseudoephedrine amides, which are particularly effective in controlling the stereochemistry of enolate alkylation reactions. researchgate.netwikipedia.org

Table 2: Common Chiral Auxiliaries and Their Application in Chiral Amine Synthesis

Chiral AuxiliaryTypical SubstrateKey ReactionCleavage ConditionRef.
(R)- or (S)-tert-Butanesulfinamide Ketones, AldehydesDiastereoselective reduction of N-sulfinyl imines or addition of organometallics.Acidic hydrolysis (e.g., HCl in methanol). wikipedia.org
Evans Oxazolidinones Carboxylic AcidsDiastereoselective alkylation of the corresponding N-acyl derivative's enolate.Hydrolysis (acidic or basic) or reductive cleavage (e.g., LiBH₄). researchgate.net
Pseudoephedrine / Pseudoephenamine Carboxylic AcidsDiastereoselective alkylation of the corresponding amide's enolate.Acidic or basic hydrolysis. wikipedia.org
SAMP/RAMP Hydrazones Ketones, AldehydesDiastereoselective alkylation of the corresponding chiral hydrazone's aza-enolate.Ozonolysis or acidic hydrolysis. wikipedia.org

Enantioselective Synthesis via Resolution of Racemic Mixtures of Amines

Resolution is a classical yet widely practiced method for separating a racemic mixture into its constituent enantiomers. wikipedia.org Since enantiomers have identical physical properties, direct separation is not feasible. The core principle of chemical resolution is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. spcmc.ac.in Diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. pharmaguideline.com

For the resolution of racemic 4-(1-aminobutyl)benzenamine, which is basic, a chiral acid is used as the resolving agent. spcmc.ac.inpharmaguideline.com The reaction of the racemic amine with an enantiopure acid, such as (R,R)-(+)-tartaric acid or (S)-(+)-mandelic acid, forms a mixture of two diastereomeric salts: [(S)-amine·(R,R)-acid] and [(R)-amine·(R,R)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. One salt will preferentially crystallize, allowing it to be separated by filtration. The purified diastereomeric salt is then treated with a base to neutralize the resolving acid and liberate the enantiomerically pure amine.

In addition to chemical resolution, enzymatic kinetic resolution is a powerful alternative. researchgate.net In this approach, an enzyme selectively catalyzes a reaction with only one of the enantiomers in the racemic mixture. For example, a lipase (B570770) like Candida antarctica lipase B (CAL-B) can be used to selectively acylate the (R)-enantiomer of the amine with an acyl donor. researchgate.net The reaction is stopped at approximately 50% conversion, at which point the mixture contains the acylated (R)-amide and the unreacted (S)-amine. These two compounds have different chemical properties and can be easily separated, yielding the desired (S)-enantiomer with high optical purity. researchgate.net

Table 3: Common Chiral Resolving Agents for Racemic Amines

Resolving AgentTypeSeparation Method
Tartaric Acid Chiral AcidFractional crystallization of diastereomeric salts
Mandelic Acid Chiral AcidFractional crystallization of diastereomeric salts
Camphorsulfonic Acid Chiral AcidFractional crystallization of diastereomeric salts
Malic Acid Chiral AcidFractional crystallization of diastereomeric salts

Stereocontrolled Functionalization and Derivatization Approaches in Chiral Amine Synthesis

Stereocontrolled functionalization refers to the modification of a chiral molecule at a position other than the stereocenter without affecting its configuration. nih.gov Derivatization involves converting the amine into a different functional group, often for analytical purposes or to facilitate further reactions. nih.gov

For a molecule like this compound, functionalization can be performed on the aromatic ring or the primary amine. For instance, electrophilic aromatic substitution reactions (e.g., halogenation, nitration) can be carried out on the phenyl ring. To prevent side reactions and maintain stereochemical integrity, the primary amine group is typically protected first (e.g., as an amide or carbamate). This protecting group strategy ensures that the chiral center remains untouched during the functionalization step. nih.gov

Derivatization is also a key tool for determining the enantiomeric purity of a chiral amine. wikipedia.org This is achieved by reacting the amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers that can be distinguished and quantified by analytical techniques like NMR spectroscopy or chromatography. researchgate.netnih.gov A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. wikipedia.org Reaction of this compound with (R)-Mosher's acid chloride would form a specific diastereomeric amide, which would have a distinct NMR spectrum compared to the diastereomer formed from the (R)-amine.

Furthermore, the primary amine group itself can be transformed into other functionalities in a stereocontrolled manner. For example, reduction of a derived amide can lead to a secondary amine, while careful oxidation can provide access to other nitrogen-containing functional groups, all while preserving the original stereocenter. acs.org

Table 4: Examples of Stereocontrolled Functionalization and Derivatization Reactions

Reaction TypeReagent/MethodPurpose
N-Protection Boc-anhydride (Boc₂O), Fmoc-ClProtects the primary amine during subsequent reactions on the aromatic ring.
N-Acylation Acetic anhydride, Benzoyl chlorideForms stable amide derivatives; can alter biological activity or facilitate separation.
Aromatic Halogenation N-Bromosuccinimide (NBS) on a protected anilineIntroduces a halogen atom onto the aromatic ring for further cross-coupling reactions.
Analytical Derivatization Mosher's acid chloride, 1-(9-Fluorenyl)ethyl chloroformate (FLEC)Forms diastereomers for the determination of enantiomeric excess (ee) by NMR or HPLC. nih.gov
Reductive Amination Carbonyl compound + reducing agent (e.g., NaBH₃CN)Converts the primary amine into a secondary or tertiary amine.

Utility as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral building blocks are essential in the development of new drugs, as most biological targets are chiral and require a specific stereoisomer for effective interaction. enamine.net this compound serves as a valuable chiral starting material for the synthesis of more complex, optically pure molecules. enamine.netnih.gov Its inherent chirality is transferred to the target molecule, influencing its three-dimensional structure and, consequently, its biological activity.

The synthesis of various complex molecules, including natural products and pharmaceuticals, often relies on the use of such chiral building blocks to achieve the desired stereoselectivity. numberanalytics.com For instance, new nitro- and aminoquinoline derivatives with potential antiparasitic activities have been synthesized from related chiral building blocks. researchgate.net The development of stereoselective methods for synthesizing chiral amines is of high importance in organic and pharmaceutical chemistry, as many pharmacologically relevant compounds contain this functionality. osi.lv

Application in the Design and Construction of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are enantiopure organic compounds that coordinate with a metal center to form an asymmetric catalyst. buchler-gmbh.com These catalysts are crucial for promoting enantioselective reactions, where one enantiomer of a product is preferentially formed. This compound can be used as a precursor for the synthesis of novel chiral ligands.

The effectiveness of a chiral ligand is often determined by its ability to create a specific chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. For example, derivatives of (S)-(−)-BINOL with specific substituents have been shown to be highly efficient chiral ligands in ytterbium-catalyzed asymmetric epoxidation of α,β-unsaturated ketones, achieving high enantiomeric excesses. core.ac.uk Similarly, chiral scaffolds like SPINDOLEs, derived from readily available materials, have demonstrated broad synthetic potential as ligands in various asymmetric reactions. nih.gov The development of new chiral ligands is an active area of research, with the goal of achieving higher selectivity and efficiency in asymmetric catalysis. researchgate.netmdpi.com

Employment as a Chiral Auxiliary in Stereoselective Synthetic Reactions

A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemistry of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. This compound and similar chiral amines can function as effective chiral auxiliaries.

The use of chiral auxiliaries is a powerful strategy for achieving high levels of stereocontrol in a variety of reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. numberanalytics.com For example, pseudoephenamine has been introduced as a versatile chiral auxiliary that provides excellent stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. researchgate.netharvard.edu The choice of chiral auxiliary can significantly influence the diastereoselectivity of a reaction, as demonstrated in the asymmetric synthesis of 1,3-diamines using N-tert-butanesulfinyl chiral auxiliaries. osi.lv

Chiral Auxiliary ApplicationReaction TypeKey Feature
Asymmetric AlkylationAlkylation of enolatesInduces high enantioselectivity. numberanalytics.com
Diastereoselective ReductionReduction of ketiminesDirects the stereochemical outcome. osi.lv
Asymmetric SynthesisFormation of quaternary carbonsProvides remarkable stereocontrol. researchgate.netharvard.edu

Function as a Chiral Base in Enantioselective Deprotonation Reactions

Participation in Nucleophilic Substitution and Addition Reactions of Aromatic and Aliphatic Systems

The amine groups of this compound are nucleophilic and can participate in a variety of substitution and addition reactions. In nucleophilic aromatic substitution, the amine can displace a leaving group on an aromatic ring, particularly if the ring is activated by electron-withdrawing groups. Similarly, it can undergo nucleophilic substitution with alkyl halides, although this can lead to a mixture of primary, secondary, tertiary, and quaternary ammonium salts. youtube.comchemguide.co.uk

The compound can also participate in nucleophilic addition reactions. For instance, amines can add to carbonyl compounds to form imines or enamines. They can also undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. researchgate.netnih.gov The reactivity of aniline, a related compound, in electrophilic aromatic substitution is high due to the electron-donating nature of the amino group. wikipedia.org

Reaction TypeSubstrateProduct Type
Nucleophilic SubstitutionAlkyl HalideSubstituted Amines/Ammonium Salts youtube.comchemguide.co.uk
Nucleophilic AdditionCarbonyl CompoundImine/Enamine
Conjugate Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl Compound researchgate.net
Electrophilic Aromatic SubstitutionAromatic RingSubstituted Aniline Derivative wikipedia.org

Integration into Multi-component Reaction (MCR) Schemes for Chemical Diversity

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single step to form a complex product. nih.gov These reactions are highly efficient and allow for the rapid generation of diverse molecular libraries. beilstein-journals.org this compound, with its two amine functionalities, is a suitable component for various MCRs.

Examples of MCRs where amines are key components include the Strecker reaction for the synthesis of α-amino nitriles, the Mannich reaction, and the Ugi reaction, which produces α-aminoacyl amide derivatives. nih.govmdpi.com The use of chiral amines in these reactions can lead to the formation of stereochemically complex and diverse products, which is highly valuable in drug discovery and development. nih.gov Various MCRs, such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, are widely used to create biologically active heterocyclic compounds. mdpi.comum.edu.mt

Mechanistic Studies of Reactions Involving S 4 1 Aminobutyl Benzenamine Derivatives

Elucidation of Reaction Pathways and Catalytic Cycles in Amine Transformations

While specific catalytic cycles involving (S)-4-(1-Aminobutyl)benzenamine derivatives are not detailed in the available literature, the general mechanism for amine catalysis in transformations such as asymmetric reductive amination provides a probable model. In such reactions, a primary amine could react with a carbonyl compound to form a Schiff base or imine, which is then reduced to the final amine product. In organocatalysis, secondary amine catalysts react with carbonyls to form enamine intermediates, which are key to many carbon-carbon bond-forming reactions. rsc.org The catalytic cycle would involve the formation of this key intermediate, its reaction with an electrophile, and subsequent hydrolysis to regenerate the catalyst and release the product. nih.gov

Kinetic Investigations and Determination of Rate-Determining Steps for Amine-Mediated Reactions

Kinetic studies are crucial for understanding reaction mechanisms, including the identification of rate-determining steps. For amine-mediated reactions, the rate can be influenced by various factors, including the concentration of reactants, catalysts, and additives. For example, in enamine formation, the dehydration step is often rate-limiting. rsc.org The rate of hydrolysis in certain enzyme-catalyzed reactions can be determined by factors such as the distortion of the scissile bond. nih.gov Without specific kinetic data for reactions involving this compound derivatives, it is not possible to definitively state the rate-determining steps for their transformations.

Influence of Molecular Structure and Stereochemistry on Reaction Mechanisms

The stereochemistry of a chiral amine, such as this compound, is expected to play a critical role in asymmetric synthesis. The specific configuration of the amine can dictate the facial selectivity of an attack on a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The conformation of the molecule, influenced by its substituents, also has a significant impact on its reactivity and the stereochemical outcome of the reaction. For instance, in certain piperidine (B6355638) derivatives, the preference for an axial or equatorial orientation of a substituent can determine whether the compound acts as an agonist or antagonist. nih.gov

Role of Non-Covalent Interactions, Including Hydrogen Bonding, in Amine Reaction Mechanisms

Non-covalent interactions, particularly hydrogen bonding, are fundamental to the mechanisms of amine reactions. Hydrogen bond donors and acceptors can stabilize transition states and intermediates, thereby accelerating reaction rates. mdpi.com In enamine catalysis, for example, hydrogen bond acceptors can interact with the enammonium intermediate, influencing the reaction rate. nih.gov The formation of hydrogen bonds between an amine and other molecules, such as alcohols, can lead to the formation of specific supramolecular structures. nih.gov Furthermore, intramolecular hydrogen bonding can pre-organize a molecule into a specific conformation that is more reactive. rsc.org In the context of this compound, both the primary amine and the aromatic amine groups are capable of participating in hydrogen bonding, which would undoubtedly influence their reactivity and catalytic activity. rsc.org

Characterization of Intermediate Species and Transition States in Catalytic Cycles

The direct observation and characterization of reaction intermediates and transition states are key to confirming a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed for this purpose. nih.gov For instance, zwitterionic intermediates in some reactions have been successfully characterized using these methods. researchgate.net While general catalytic cycles propose the existence of species like enamines, imines, and their protonated forms, specific spectroscopic or computational data for these intermediates derived from this compound are not available in the reviewed literature. researchgate.net

Derivatization Strategies and Advanced Analytical Applications for S 4 1 Aminobutyl Benzenamine

Methods for Selective Functional Group Derivatization of Amines

The presence of two distinct primary amine groups in (S)-4-(1-Aminobutyl)benzenamine—one aliphatic and one aromatic—presents a unique challenge and opportunity for selective derivatization. The differential reactivity of these two functional groups allows for a targeted chemical modification, which is essential for specific analytical applications.

The primary aliphatic amine is generally more nucleophilic and basic than the aromatic amine. This difference in reactivity can be exploited to achieve selective derivatization. For instance, under carefully controlled conditions, reagents that react readily with primary amines can be directed to preferentially acylate or sulfonylate the aliphatic amine while leaving the less reactive aromatic amine untouched.

Conversely, it is also possible to selectively protect the aromatic amine. A simple and efficient procedure for the regioselective protection of aromatic amines in the presence of aliphatic amines involves the use of reagents like di-tert-butyl dicarbonate (Boc-anhydride), benzyl chloroformate (Cbz-Cl), or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This selectivity is based on the reduced reactivity of the aromatic amine, allowing for a more controlled reaction.

Orthogonal protection strategies are particularly valuable when sequential modifications of the two amine groups are required. wikipedia.org In such a strategy, two different protecting groups are used, each of which can be removed under specific conditions without affecting the other. For example, the aromatic amine could be protected with a Boc group, which is acid-labile, while the aliphatic amine is protected with an Fmoc group, which is base-labile. wikipedia.org This allows for the selective deprotection and subsequent derivatization of either amine group, providing a powerful tool for complex synthetic and analytical schemes.

The choice of derivatizing reagent is critical and depends on the subsequent analytical technique to be employed. Common derivatization reactions for amines include acylation, carbamate formation, and the formation of sulfonamides.

Strategies for Enhancing Spectroscopic Detection in Analytical Techniques

Derivatization plays a pivotal role in enhancing the spectroscopic properties of this compound, thereby improving its detection and characterization in various analytical techniques.

UV Detection Enhancement via Chromophore Introduction

Direct UV detection of this compound can be challenging due to its relatively low molar absorptivity. To overcome this limitation, a chromophore—a light-absorbing group—can be introduced into the molecule through derivatization. greyhoundchrom.com This process significantly increases the molar absorptivity of the analyte, leading to a substantial improvement in the sensitivity of UV-Vis detection, particularly in High-Performance Liquid Chromatography (HPLC).

A variety of derivatizing reagents are available for introducing a chromophore to primary amines. These reagents typically contain a highly conjugated aromatic system and a reactive group that forms a stable covalent bond with the amine.

Table 1: Common Derivatizing Reagents for UV Detection Enhancement of Amines

Derivatizing ReagentAbbreviationReactive GroupResulting DerivativeTypical λmax (nm)
2,4-DinitrofluorobenzeneDNFBFluoroDinitrophenyl (DNP) derivative~360
Dansyl ChlorideDNS-ClSulfonyl ChlorideDansyl sulfonamide~340 (fluorescence emission ~520)
9-Fluorenylmethyloxycarbonyl ChlorideFmoc-ClChloroformateFmoc-carbamate~265
Benzoyl Chloride-Acyl ChlorideBenzamide~230

The selection of the derivatizing reagent depends on factors such as the desired wavelength of maximum absorbance (λmax), the stability of the derivative, and the compatibility with the chromatographic conditions. For instance, dabsyl chloride reacts with amines to produce intensely colored derivatives with absorption maxima in the visible region (around 450 nm), which can be advantageous in minimizing interference from other UV-absorbing compounds in a complex matrix.

Mass Spectrometry Ionization Efficiency Improvement for Amine Derivatives

In mass spectrometry (MS), particularly with electrospray ionization (ESI), the efficiency of ionization is highly dependent on the analyte's ability to acquire a charge in the gas phase. The proton affinity of a molecule is a key determinant of its ionization efficiency in positive-ion ESI-MS. Derivatization can be employed to increase the proton affinity of this compound, leading to enhanced signal intensity and improved sensitivity.

A common strategy is to introduce a functional group with a high proton affinity, such as a tertiary amine, into the analyte molecule. rsc.orgnih.gov This "charge-tagging" approach ensures that the derivatized molecule is readily protonated, resulting in a more abundant [M+H]+ ion. For example, reacting the amine groups of this compound with a reagent containing a tertiary amine moiety will significantly increase the proton affinity of the resulting derivative. nih.gov

This derivatization not only enhances the signal of the parent ion but can also influence the fragmentation pattern in tandem mass spectrometry (MS/MS). The introduced tag can direct fragmentation, leading to the formation of specific and predictable product ions, which can be invaluable for structural confirmation and quantitative analysis using techniques like multiple reaction monitoring (MRM). A comparative study of different amine-derivatization methods showed that Dansyl-Cl is a versatile reagent that generates products with high ionization efficiency. nih.gov

NMR Spectroscopy for Structural Elucidation and Stereochemical Assignment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of derivatized this compound. Following a derivatization reaction, 1H and 13C NMR are used to confirm that the desired chemical modification has occurred at the intended amine group. Changes in the chemical shifts and coupling constants of protons and carbons near the reaction site provide definitive evidence of the new covalent bond.

Crucially, for a chiral molecule like this compound, NMR spectroscopy is vital for confirming the stereochemical integrity of the chiral center after derivatization. The use of chiral derivatizing agents (CDAs) allows for the determination of enantiomeric purity and the assignment of absolute configuration. wikipedia.org

One of the most widely used methods is the Mosher's acid method. researchgate.netnih.gov By reacting the chiral amine with the two enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), two diastereomeric amides are formed. The 1H or 19F NMR spectra of these diastereomers will exhibit different chemical shifts for the protons or fluorine atoms near the chiral center. nih.gov By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined. nih.gov

Other chiral derivatizing agents, such as chiral isothiocyanates or chloroformates, can also be used to create diastereomers that are distinguishable by NMR. nih.gov The choice of CDA depends on the specific structure of the analyte and the desired resolution of the NMR signals.

Applications in Chromatographic Separation Techniques

Derivatization is a cornerstone of modern chromatographic analysis of amines, offering solutions to challenges related to retention, selectivity, and detection.

High-Performance Liquid Chromatography (HPLC) Derivatization Strategies

In reversed-phase HPLC, primary amines like this compound can exhibit poor retention and peak shape due to their polar and basic nature. Pre-column derivatization is a widely adopted strategy to address these issues. thermofisher.com By reacting the amine with a hydrophobic derivatizing reagent, the polarity of the analyte is reduced, leading to increased retention on a nonpolar stationary phase.

Furthermore, as discussed in section 5.2.1, derivatization with a chromophoric or fluorophoric tag dramatically enhances the detectability of the analyte. libretexts.org Reagents such as o-phthalaldehyde (OPA) in the presence of a thiol, dansyl chloride, and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are commonly used for the pre-column derivatization of primary amines in HPLC. nih.govresearchgate.net

For the chiral separation of this compound, derivatization with a chiral reagent to form diastereomers is a powerful approach. These diastereomers can then be separated on a standard achiral HPLC column. Chiral derivatizing agents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) are effective for this purpose. acs.org The choice of the chiral derivatizing agent and the chromatographic conditions are critical for achieving optimal separation of the resulting diastereomers.

Table 2: Common HPLC Derivatization Reagents for Amines

ReagentAbbreviationDetection MethodKey Advantages
o-Phthalaldehyde/thiolOPAFluorescenceRapid reaction, high sensitivity for primary amines.
Dansyl ChlorideDNS-ClFluorescence, UVStable derivatives, good sensitivity.
9-Fluorenylmethyloxycarbonyl ChlorideFmoc-ClFluorescence, UVForms stable carbamates, suitable for automated derivatization.
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideMarfey's ReagentUVChiral reagent for enantiomeric separation.
(+)-1-(9-Fluorenyl)ethyl chloroformateFLECFluorescenceChiral reagent for enantiomeric separation.

Gas Chromatography (GC) Derivatization Techniques for Volatile Amine Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating volatile organic compounds. However, direct analysis of polar compounds such as primary amines, including this compound, presents significant challenges. The presence of the primary amine functional group (-NH2) leads to strong intermolecular hydrogen bonding, which decreases the compound's volatility and can cause it to adsorb to active sites in the GC system, such as the inlet or the column itself. researchgate.netlibretexts.org This often results in poor chromatographic performance, characterized by broad, tailing peaks and reduced detector response. researchgate.netresearchgate.net To overcome these issues, derivatization is an essential step to convert the polar amine into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.netphenomenex.comnih.gov

The primary goal of derivatization for this compound is to replace the active hydrogens on the nitrogen atom with a less polar, more stable functional group. This modification reduces hydrogen bonding, increases volatility, and improves peak symmetry and sensitivity. researchgate.netlibretexts.org The most common derivatization strategies for primary amines fall into two main categories: acylation and silylation. libretexts.orggcms.cz

Acylation Techniques

Acylation involves the reaction of the primary amine with an acylating agent, typically an acid anhydride or an acyl halide. This reaction forms a stable, less polar, and more volatile amide derivative. libretexts.orggcms.cz For amine analysis, particularly for trace analysis of compounds structurally similar to amphetamines, fluorinated anhydrides are frequently employed. These reagents not only improve volatility but also introduce electronegative groups, which significantly enhances the sensitivity for electron capture detection (ECD). researchgate.netgcms.cz

Commonly used acylation reagents for primary amines include:

Trifluoroacetic anhydride (TFAA): Reacts with the primary amine to form a trifluoroacetamide derivative. TFAA is highly reactive and produces some of the most volatile derivatives. gcms.cz

Pentafluoropropionic anhydride (PFPA): Used to form stable pentafluoropropionamide derivatives. researchgate.net

Heptafluorobutyric anhydride (HFBA): Creates heptafluorobutyramide derivatives, which are also highly suitable for GC-ECD analysis. researchgate.net

The reaction with these anhydrides is typically rapid and results in stable products well-suited for chromatographic separation. The acidic byproducts generated during the reaction must often be removed before GC analysis to prevent damage to the column. gcms.cz

Table 1: Common Acylation Reagents for Derivatization of this compound
ReagentAbbreviationResulting DerivativeKey Advantages
Trifluoroacetic anhydrideTFAAN-(1-(4-aminophenyl)pentan-2-yl)-2,2,2-trifluoroacetamideProduces highly volatile derivatives, ideal for GC-FID and GC-ECD analysis. gcms.cz
Pentafluoropropionic anhydridePFPAN-(1-(4-aminophenyl)pentan-2-yl)-2,2,3,3,3-pentafluoropropanamideCommonly used for amphetamine-type substances, improves stability and separation. researchgate.net
Heptafluorobutyric anhydrideHFBAN-(1-(4-aminophenyl)pentan-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamideForms stable derivatives with excellent chromatographic properties and high ECD sensitivity. researchgate.net

Chiral Derivatization for Enantiomeric Separation

An advanced application for the analysis of this compound involves chiral derivatization. Since the molecule possesses a stereocenter, it is often necessary to confirm its enantiomeric purity. This can be achieved by using a chiral derivatizing agent (CDA). The CDA, which is a pure enantiomer itself, reacts with the amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. researchgate.netjfda-online.com

For example, reacting a racemic mixture of 4-(1-aminobutyl)benzenamine with an (L)-enantiomer of a CDA would produce two diastereomers: (L-D) and (L-S). These can then be chromatographically resolved. This indirect method is a cost-effective alternative to using expensive chiral GC columns. nih.gov

Table 2: Chiral Derivatizing Agents (CDAs) for Amines
Chiral ReagentAbbreviationApplication PrincipleReference Application
(S)-(-)-N-(Trifluoroacetyl)-prolyl chlorideL-TPCReacts with primary amines to form diastereomeric amides, separable on achiral columns. researchgate.netresearchgate.netWidely used for the enantioseparation of amphetamine and related psychoactive amines. jfda-online.comresearchgate.net
(-)-α-Methoxy-α-trifluoromethylphenylacetic acidMTPA (Mosher's acid)Forms diastereomeric MTPA-amides, which are effective for resolving enantiomers. researchgate.netUsed for determining the enantiomeric composition of alcohols and amines. semanticscholar.org
R(-)-α-methoxy-α-(trifluoromethyl) phenylacetyl chlorideR-MTPClAn acyl chloride version of Mosher's acid, used for creating diastereomers for GC-MS/MS analysis.Successfully applied to the enantiomeric profiling of amphetamines in wastewater. nih.gov

Silylation Techniques

Silylation is another widely used derivatization method where an active hydrogen in the amine group is replaced by a non-polar trimethylsilyl (TMS) group. phenomenex.comgcms.cz The resulting silylated derivatives are significantly more volatile and thermally stable, leading to improved peak shape and chromatographic resolution. researchgate.netnih.gov

Silylating reagents vary in their reactivity. For primary amines, stronger reagents are often required.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A versatile and powerful silylating agent that effectively derivatizes amines. gcms.czthermofisher.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most versatile silylating reagents, it reacts readily with primary amines to form TMS derivatives. thermofisher.comsigmaaldrich.com The byproduct, N-methyltrifluoroacetamide, is neutral and volatile, causing minimal interference during analysis. phenomenex.comgcms.cz

Table 3: Common Silylation Reagents for Derivatization of this compound
ReagentAbbreviationResulting Derivative GroupKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)A powerful reagent ideal for derivatizing amines, alcohols, and carboxylic acids. gcms.czthermofisher.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Highly versatile and reactive; byproducts are neutral and volatile, minimizing interference. phenomenex.comsigmaaldrich.com
Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound
Trifluoroacetic anhydride (TFAA)
Pentafluoropropionic anhydride (PFPA)
Heptafluorobutyric anhydride (HFBA)
(S)-(-)-N-(Trifluoroacetyl)-prolyl chloride (L-TPC)
(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA)
R(-)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride (R-MTPCl)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
N-methyltrifluoroacetamide

Computational and Theoretical Investigations of S 4 1 Aminobutyl Benzenamine and Its Reactivity

Molecular Modeling and Conformational Analysis of Chiral Amine Structures

Molecular modeling is a cornerstone for understanding the three-dimensional structure of chiral amines, which is crucial for their biological activity and role in asymmetric synthesis. nih.gov Conformational analysis, a key aspect of molecular modeling, investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For chiral amines, this analysis helps to identify the most stable conformers and understand the steric and electronic factors that govern their geometry. researchgate.net

Computational techniques, such as semi-empirical and ab initio methods, are employed to perform conformational analysis. researchgate.net These methods can rationalize the significant role of sterical hindrance and the pyramidal geometry of the nitrogen atom in determining the preferred conformation. researchgate.net The insights gained from molecular modeling are essential for designing and synthesizing new chiral amines with specific properties and for understanding their interactions with other molecules, such as in enzyme-catalyzed reactions or chromatographic separations. nih.govnih.gov

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has become a powerful tool for the semi-quantitative study of organic reactivity. nih.govmdpi.com DFT calculations provide detailed information about the electronic structure of molecules, which is fundamental to understanding their chemical behavior. nih.govresearchgate.net For (S)-4-(1-Aminobutyl)benzenamine, DFT studies can elucidate its reactivity profile, helping to predict how it will behave in different chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, determining its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, determining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. wikipedia.org FMO analysis of this compound can predict the sites of electrophilic and nucleophilic attack, providing valuable information for understanding its reaction mechanisms. xisdxjxsu.asia The distribution of electron density in the HOMO and LUMO can reveal which parts of the molecule are most involved in chemical reactions. researchgate.net

ParameterDescriptionSignificance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity as a nucleophile.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests greater reactivity as an electrophile.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap implies higher chemical reactivity and lower stability. It is a key indicator of the molecule's kinetic stability.

Evaluation of Reactivity Descriptors (e.g., Electron Affinity, Ionization Potential, Chemical Potential)

In addition to FMO analysis, DFT allows for the calculation of various global reactivity descriptors that provide a quantitative measure of a molecule's reactivity. nih.govmdpi.com These descriptors are derived from the changes in the electronic energy of the system with respect to changes in the number of electrons.

Ionization Potential (IP): The minimum energy required to remove an electron from a neutral molecule in its gaseous state. uni-siegen.depurdue.edu It is a measure of the molecule's tendency to act as an electron donor. A lower ionization potential indicates a greater tendency to lose an electron.

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. wikipedia.orglibretexts.org It quantifies the molecule's ability to accept an electron. A more positive electron affinity suggests a greater tendency to act as an electron acceptor. wikipedia.org

Chemical Potential (μ): A measure of the escaping tendency of electrons from a stable system. It is related to the negative of electronegativity and can be approximated as the average of the HOMO and LUMO energies. nih.gov

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. nih.gov

The calculation of these descriptors for this compound provides a comprehensive picture of its reactivity, complementing the qualitative insights from FMO analysis. researchgate.net

Reactivity DescriptorFormula (Approximation)Information Provided
Ionization Potential (IP)-EHOMOEnergy required to remove an electron.
Electron Affinity (EA)-ELUMOEnergy released upon gaining an electron.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer.
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons.

Molecular Dynamics Simulations to Understand Intramolecular Interactions and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. nih.govyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the intramolecular interactions and dynamics of this compound. ulisboa.pt

MD simulations can be used to:

Explore the conformational landscape of the molecule over time, identifying the most populated conformations and the transitions between them.

Analyze the flexibility of different parts of the molecule, which can be important for its interaction with other molecules. mdpi.com

Investigate the role of intramolecular hydrogen bonding and other non-covalent interactions in stabilizing the molecule's structure. nih.gov

Simulate the behavior of the molecule in different environments, such as in solution, to understand the effect of the solvent on its structure and dynamics. nih.gov

These simulations provide a dynamic picture of the molecule that complements the static information obtained from molecular modeling and DFT calculations. nih.gov

Prediction and Validation of Spectroscopic Data (e.g., Nuclear Magnetic Resonance Chemical Shifts)

Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental data for validation. aip.org The accurate prediction of NMR chemical shifts is a challenging but important task, as it can aid in the structural elucidation of molecules and provide insights into their electronic environment. biorxiv.orgnih.gov

For this compound, theoretical calculations of NMR chemical shifts can be performed using quantum mechanical methods, often in combination with molecular mechanics (QM/MM). nih.gov These calculations can help to:

Assign the signals in the experimental NMR spectrum to specific atoms in the molecule. nih.gov

Validate the predicted three-dimensional structure of the molecule by comparing the calculated and experimental chemical shifts.

Understand the influence of conformational changes and intramolecular interactions on the chemical shifts. biorxiv.org

The agreement between predicted and experimental spectroscopic data provides confidence in the computational models used and their ability to accurately describe the properties of the molecule. researchgate.net

Computational Support for Proposed Mechanistic Pathways and Reaction Rationalization

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. acs.org For reactions involving this compound, computational methods can be used to:

Model the transition states of the reaction, providing insights into the energy barriers and the geometry of the activated complex.

Calculate the reaction energies to determine the thermodynamics of the process.

Explore different possible reaction pathways to identify the most likely mechanism.

Rationalize the stereoselectivity of reactions, explaining why one stereoisomer is formed preferentially over another. nih.gov

By providing a detailed, atomistic view of the reaction process, computational studies can complement experimental investigations and lead to a deeper understanding of the reactivity of this compound. researchgate.net This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for the enantioselective synthesis of (S)-4-(1-Aminobutyl)benzenamine, and how can chiral purity be validated?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of prochiral ketone intermediates using chiral catalysts (e.g., Ru-BINAP complexes). Chiral purity validation requires chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or ¹H NMR using chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Confirm amine N-H stretches (~3300 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
  • ¹H/¹³C NMR : Identify chiral center environments (e.g., δ 1.2–1.8 ppm for butyl chain protons) and aromatic coupling patterns .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis, store under nitrogen to prevent oxidation, and conduct toxicity screenings (e.g., Ames test for mutagenicity) due to structural similarities to carcinogenic aryl amines .

Advanced Research Questions

Q. How can heterogeneous catalysis, such as Au-Pd/TiO₂ systems, be optimized for synthesizing this compound derivatives?

  • Methodological Answer : Optimize catalyst loading (1–5 wt%), solvent polarity (e.g., ethanol/water mixtures), and reaction temperature (100–160°C). Monitor catalytic recyclability via ICP-AES to confirm no metal leaching .

Q. What strategies resolve contradictions in biological activity data during SAR studies of this compound analogs?

  • Methodological Answer : Employ multivariate statistical models (e.g., QSAR) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Cross-validate using in vitro assays (e.g., enzyme inhibition) and molecular docking .

Q. How does incorporating this compound into epoxy-amine blends affect thermal stability?

  • Methodological Answer : Blend with diglycidyl ether of bisphenol A (DER-332) and cure with diamines. Assess thermal stability via TGA (degradation onset >300°C) and crosslink density using DMA (tan δ peak shifts) .

Q. What methodologies ensure impurity profiling compliance during large-scale synthesis?

  • Methodological Answer : Use UPLC-MS/MS with a C18 column to detect impurities (e.g., nitro intermediates, deaminated byproducts). Quantify via external calibration curves and validate against ICH Q3A guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.